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Introduction
Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide with significant

applications in the pharmaceutical and food industries. It is widely used as a prebiotic and for

the treatment of constipation and hepatic encephalopathy.[1][2] Enzymatic synthesis of

lactulose offers a green and efficient alternative to traditional chemical methods, which often

involve harsh conditions and the formation of undesirable byproducts.[3][4] This document

provides detailed application notes and protocols for the two primary enzymatic methods for

producing high-purity α-lactulose: transgalactosylation by β-galactosidase and isomerization by

cellobiose 2-epimerase.

Enzymatic Synthesis Pathways
There are two main enzymatic routes for the synthesis of lactulose:

Transgalactosylation using β-Galactosidase: This method involves the transfer of a galactose

unit from lactose to fructose, catalyzed by β-galactosidase. The enzyme first hydrolyzes

lactose to form a galactosyl-enzyme intermediate, which then reacts with fructose to form

lactulose.[5] A competing reaction is the hydrolysis of the intermediate by water, which

produces galactose and glucose.[5]
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Isomerization using Cellobiose 2-Epimerase (CE): This more direct pathway utilizes

cellobiose 2-epimerase to catalyze the isomerization of the glucose moiety of lactose into a

fructose moiety, directly forming lactulose.[1][6] This method can lead to higher yields and

simpler downstream processing.[5]

Data Presentation: Comparative Analysis of
Enzymatic Methods
The following tables summarize quantitative data from various studies on the enzymatic

synthesis of lactulose, providing a clear comparison of the two main methods.

Table 1: Lactulose Synthesis using β-Galactosidase

Enzym
e
Source

Enzym
e Form

Lactos
e
Conc.
(%
w/v)

Fructo
se
Conc.
(%
w/v)

Temp
(°C)

pH

Max.
Lactul
ose
Yield
(g/L)

Conve
rsion
Rate
(%)

Refere
nce

Aspergil

lus

oryzae

Immobil

ized
20 30 50 4.5 - - [1]

Kluyver

omyces

lactis

Comme

rcial

Solution

10 30 40 6.7 12.2 - [4]

Kluyver

omyces

lactis

Immobil

ized
- 20 - - 19.1 - [7]

Table 2: Lactulose Synthesis using Cellobiose 2-Epimerase
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Enzyme
Source

Enzyme
Form

Lactose
Conc.
(g/L)

Temp
(°C)

pH

Max.
Lactulo
se
Conc.
(g/L)

Convers
ion Rate
(%)

Referen
ce

Clostridiu

m

disporicu

m

Whole-

cell

biocataly

st

- - - 496.3 72.5 [8]

Caldicell

ulosirupt

or

saccharol

yticus

Whole-

cell

biocataly

st

600 80 7.5 390.59 65.1 [9]

Dictyoglo

mus

thermoph

ilum

(mutant)

Whole-

cell

biocataly

st

200 80 7.0 - 64.52 [10]

Experimental Protocols
Protocol 1: Lactulose Synthesis using Immobilized β-
Galactosidase from Aspergillus oryzae
This protocol describes the synthesis of lactulose in a continuous stirred-tank reactor (CSTR)

using immobilized β-galactosidase.[1][11]

1. Materials and Reagents:

β-galactosidase from Aspergillus oryzae

Glyoxyl-agarose support for immobilization

Lactose
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Fructose

Citrate-phosphate buffer (100 mM, pH 4.5)

Stirred-tank reactor with temperature and pH control

2. Enzyme Immobilization:

Follow the manufacturer's instructions for the covalent immobilization of β-galactosidase onto

the glyoxyl-agarose support.

3. Substrate Preparation:

Dissolve lactose and fructose in the citrate-phosphate buffer at the desired concentrations

(e.g., as specified in Table 1).

Heat the solution to 95°C to ensure complete dissolution and sterilization, then cool to the

reaction temperature of 50°C.[1][11]

4. Reaction Setup:

Add the prepared substrate solution to the CSTR.

Introduce the immobilized β-galactosidase biocatalyst into the reactor.

Set the reactor conditions: temperature at 50°C and pH at 4.5.[1][11]

Maintain constant stirring to ensure a homogeneous mixture.

5. Reaction Monitoring and Termination:

Continuously feed the substrate solution into the reactor at a defined flow rate.

Collect samples from the reactor outlet at regular intervals.

Terminate the enzymatic reaction in the collected samples by heat inactivation (e.g., boiling

for 10 minutes).[5]

6. Analysis:
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Centrifuge the heat-inactivated samples to remove any precipitated protein.

Analyze the supernatant for the concentrations of lactulose, lactose, fructose, glucose, and

galactose using High-Performance Anion-Exchange Chromatography with Pulsed

Amperometric Detection (HPAEC-PAD).[5]

Protocol 2: Lactulose Synthesis using Whole-Cell
Biocatalyst with Cellobiose 2-Epimerase
This protocol details the production of lactulose using a whole-cell biocatalyst system with

recombinant E. coli expressing cellobiose 2-epimerase.[5][8]

1. Materials and Reagents:

E. coli BL21(DE3) strain

pET-based expression vector containing the gene for cellobiose 2-epimerase (e.g., from

Clostridium disporicum)

Luria-Bertani (LB) medium

Appropriate antibiotic for plasmid selection

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lactose solution

Phosphate buffer (e.g., Na2HPO4–NaH2PO4 buffer, pH 7.5)[9]

2. Biocatalyst Preparation:

Transform the E. coli BL21(DE3) cells with the pET-based expression vector.

Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C

with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
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Continue cultivation at a lower temperature (e.g., 20°C) for a further 16 hours.[5]

Harvest the cells by centrifugation and wash them with the reaction buffer.

3. Biotransformation:

Resuspend the prepared whole-cell biocatalyst in the lactose solution prepared in the

phosphate buffer.

Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme

(e.g., 80°C, pH 7.5 for C. saccharolyticus CE).[9]

Maintain agitation to ensure a uniform suspension.

4. Sampling and Analysis:

Withdraw aliquots at different time points.

Terminate the reaction by boiling the sample for 10 minutes.[5]

Centrifuge the sample to remove cell debris.[5]

Analyze the supernatant for lactulose and other sugars using HPAEC-PAD.

Protocol 3: Purification of High-Purity α-Lactulose
This protocol outlines a general procedure for the purification of lactulose from the enzymatic

synthesis reaction mixture.[12][13]

1. Materials and Reagents:

Reaction mixture containing lactulose

Activated charcoal

Ion-exchange resins (e.g., strong cationic and weak anionic resins)[12]

Ethanol
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2. Initial Purification:

Decolorization: Treat the reaction syrup with activated charcoal to remove colored

byproducts.

Desalination: Pass the decolorized syrup through a series of ion-exchange columns to

remove salts and charged impurities. A typical sequence involves a strong cationic resin

followed by a weak anionic resin.[12]

3. Removal of Monosaccharides and Disaccharides:

Selective Enzymatic Hydrolysis: To remove residual lactose, specific β-galactosidases that

have high activity towards lactose but low activity towards lactulose can be employed.[13]

The resulting monosaccharides (glucose and galactose) can then be removed.

Chromatographic Separation: Alternatively, chromatographic methods can be used to

separate lactulose from other sugars.

4. Crystallization:

Concentrate the purified lactulose syrup under vacuum.

Induce crystallization by adding ethanol and heating under reflux.[12]

Cool the solution to allow for the formation of lactulose crystals.

Filter and wash the crystals with cold ethanol.

Dry the crystals to obtain high-purity α-lactulose.
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Caption: Enzymatic pathways for α-Lactulose synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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